5-butyl-4,5-dihydro-1H-imidazole
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Overview
Description
5-butyl-4,5-dihydro-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group attached to the fifth carbon and a partially saturated ring structure, making it a 4,5-dihydro derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-4,5-dihydro-1H-imidazole can be achieved through various methods, including:
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Condensation Reactions: The condensation of ethyl 1-aminocyclopentancarboxylate with ethyl pentanimidate is another route.
Industrial Production Methods: Industrial production often involves the use of high-yielding and scalable methods such as:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-butyl-4,5-dihydro-1H-imidazole can undergo oxidation reactions to form imidazolones.
Reduction: The compound can be reduced to form fully saturated imidazoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in cyclization reactions.
Dimethyldioxirane: Employed in oxidative rearrangements.
Major Products:
Imidazolones: Formed through oxidation.
Imidazoline Derivatives: Formed through reduction.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Some derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine:
Antitumor Agents: Certain derivatives have shown potential as selective antitumor agents.
Antihypertensive Agents: Used in the development of drugs for hypertension.
Industry:
Mechanism of Action
The mechanism of action of 5-butyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Butyl-5,6-Dihydro-1H-Imidazo[4,5-D]Pyridazine-4,7-Dione: Another heterocyclic compound with similar structural features.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: A related compound with a phenylmethyl group instead of a butyl group.
Uniqueness:
Structural Features: The presence of a butyl group and the partially saturated ring structure make 5-butyl-4,5-dihydro-1H-imidazole unique compared to other imidazole derivatives.
Properties
CAS No. |
90304-13-5 |
---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-butyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C7H14N2/c1-2-3-4-7-5-8-6-9-7/h6-7H,2-5H2,1H3,(H,8,9) |
InChI Key |
CLSJSCFGEINQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN=CN1 |
Origin of Product |
United States |
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